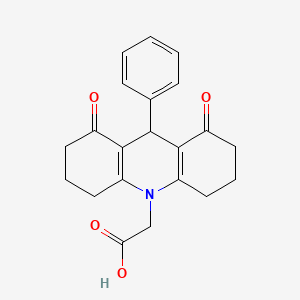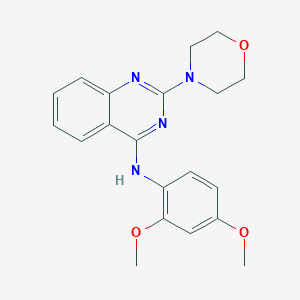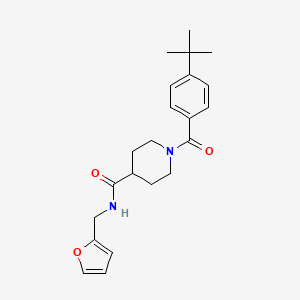![molecular formula C20H12ClNO4 B3446462 6-acetyl-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3446462.png)
6-acetyl-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
6-acetyl-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as C2, is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies. It belongs to the class of isoquinoline derivatives and has been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of 6-acetyl-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 6-acetyl-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to activate the caspase pathway, which leads to apoptosis. It has also been found to inhibit the activity of certain enzymes involved in the cell cycle, which leads to cell cycle arrest and inhibition of cell growth. In addition, 6-acetyl-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway. It has also been shown to reduce oxidative stress and inflammation in the brain by activating the Nrf2 pathway.
Biochemical and Physiological Effects
6-acetyl-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to exhibit a range of biochemical and physiological effects in various scientific research studies. In cancer cells, 6-acetyl-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to induce apoptosis, inhibit cell growth, and block the cell cycle progression. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 6-acetyl-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 6-acetyl-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its ability to exhibit multiple biological activities, which makes it a promising candidate for therapeutic applications. Another advantage is that it can be synthesized relatively easily using a multistep process. However, one limitation is that the mechanism of action of 6-acetyl-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the scientific research of 6-acetyl-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One direction is to further investigate its mechanism of action in cancer cells and determine its potential for combination therapy with other anticancer drugs. Another direction is to explore its potential for treating other inflammatory diseases, such as arthritis and asthma. In addition, more research is needed to determine its safety and efficacy in humans and to optimize its therapeutic potential.
Scientific Research Applications
6-acetyl-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective activities. In cancer research, 6-acetyl-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle progression. In addition, 6-acetyl-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
6-acetyl-2-(5-chloro-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO4/c1-10(23)12-6-7-15-18-13(12)3-2-4-14(18)19(25)22(20(15)26)16-9-11(21)5-8-17(16)24/h2-9,24H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOFSIZSZIAHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)C4=C(C=CC(=C4)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-acetyl-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-4-piperidinecarboxamide](/img/structure/B3446384.png)
![3,3,6,6-tetramethyl-9-[2-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3446392.png)
![1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3446419.png)
![N-[2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B3446423.png)


![1-(4-chlorophenyl)-2-[(5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]ethanone](/img/structure/B3446445.png)
![4-fluoro-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3446450.png)
![2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3446458.png)
![1-(4-tert-butylbenzoyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3446464.png)


![3-fluoro-N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B3446488.png)
![N-cyclohexyl-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3446491.png)